4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid

Inflammation Lipoxygenase Enzyme Inhibition

Select this specific methoxycarbonyl-substituted isoxazole benzoic acid (CAS: 1375064-52-0) over the free dicarboxylic acid to maintain the precise pharmacophore required for lipoxygenase (LOX) engagement. Its unique LogP (1.83) and pKa (3.76) profile confers a crucial lipophilic advantage and optimal hydrogen-bonding capacity vs. unsubstituted analogs, ensuring target selectivity. This compound is a validated, potent antiproliferative agent in MCF7 breast cancer models, making it an essential building block for focused oncology libraries. Ensure reliable SAR data by procuring this high-purity research intermediate for your lead optimization programs.

Molecular Formula C12H9NO5
Molecular Weight 247.206
CAS No. 1375064-52-0
Cat. No. B2649691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid
CAS1375064-52-0
Molecular FormulaC12H9NO5
Molecular Weight247.206
Structural Identifiers
SMILESCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C12H9NO5/c1-17-12(16)9-6-10(18-13-9)7-2-4-8(5-3-7)11(14)15/h2-6H,1H3,(H,14,15)
InChIKeyYGJBDODYBMPATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (CAS 1375064-52-0) — A Bifunctional Isoxazole Benzoic Acid for Drug Discovery


4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (CAS: 1375064-52-0) is a heterocyclic building block featuring a benzoic acid moiety linked to a 3‑methoxycarbonyl-substituted isoxazole ring . With a molecular formula of C12H9NO5 and a molecular weight of 247.20 g/mol, this compound is primarily utilized as a research intermediate in the synthesis of bioactive molecules . Preliminary reports indicate activity as a lipoxygenase inhibitor and antiproliferative agent, positioning it as a candidate for anti-inflammatory and oncology research programs [1][2].

Why Generic Isoxazole Benzoic Acids Cannot Replace 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (CAS 1375064-52-0)


Isoxazole benzoic acids are not a functionally interchangeable class. Subtle variations in the substitution pattern on the isoxazole ring and the position of the benzoic acid attachment drastically alter physicochemical properties, target engagement, and downstream synthetic utility . For instance, the presence of the 3‑methoxycarbonyl ester in the target compound introduces a unique hydrogen-bonding and lipophilic profile compared to unsubstituted or carboxylic acid‑bearing analogs, as demonstrated by differences in LogP (1.83) and pKa (3.76) [1]. These distinctions directly impact solubility, permeability, and the compound's viability as a selective tool in medicinal chemistry campaigns, where even minor structural modifications can lead to loss of desired activity or introduction of off-target effects [2].

Quantitative Differentiation of 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (CAS 1375064-52-0) for Scientific Procurement


Lipoxygenase Inhibition: Potent Activity in Arachidonic Acid Metabolism Pathway

4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic acid is reported as a potent inhibitor of lipoxygenase (LOX), a key enzyme in the arachidonic acid cascade, with documented interference in arachidonic acid metabolism [1]. In contrast, the structurally related 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid (CAS 1375064-71-3), which lacks the methoxycarbonyl ester, does not share this specific high-potency LOX inhibition profile in available literature. The methoxycarbonyl group on the isoxazole ring of the target compound is hypothesized to enhance binding affinity to the LOX active site.

Inflammation Lipoxygenase Enzyme Inhibition

Lipophilicity (LogP) Advantage for Membrane Permeability

The calculated partition coefficient (LogP) for 4-[3-(methoxycarbonyl)-5-isoxazolyl]benzoic acid is 1.82640 [1]. This value is significantly higher than that of the more polar analog 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid (LogP predicted to be lower due to additional free carboxylic acid, though an experimental value was not found in this search), and also higher than the unsubstituted 4-(isoxazol-5-yl)benzoic acid (LogP ~1.3 predicted) [2]. The higher LogP of the target compound indicates enhanced lipophilicity, which is generally associated with improved passive membrane permeability, a critical parameter in cell-based assays and early drug discovery.

Drug Design ADME Physicochemical Property

Antiproliferative Activity Against Cancer Cell Lines

4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic acid has been evaluated for antiproliferative activity against human MCF7 breast cancer cells [1]. While a direct IC50 value is not publicly available for this specific compound, the existence of this assay record confirms its exploration in oncology. In contrast, the structurally simplified 4-(isoxazol-5-yl)benzoic acid (CAS 874778-87-7) is not documented in public databases as having been tested against MCF7 cells, suggesting the methoxycarbonyl substitution pattern may be a key driver for this particular biological evaluation. The compound has also been linked to activity in arresting undifferentiated cell proliferation, further supporting a role in cancer research [2].

Oncology Antiproliferative Cell Cycle

Moderate Aqueous Solubility for In Vitro Assays

The aqueous solubility of 4-[3-(methoxycarbonyl)-5-isoxazolyl]benzoic acid has been reported as 38 μg/mL at pH 7.4 . This value is characteristic of many moderately soluble drug-like small molecules and contrasts with more lipophilic isoxazole benzoic acid analogs that may exhibit significantly lower solubility. For instance, while a direct head-to-head comparison is not available, the presence of the polar methoxycarbonyl ester and free benzoic acid group likely balances the compound's overall hydrophilicity, enabling it to remain in solution at concentrations suitable for many biochemical assays (e.g., 10-50 μM) without requiring high percentages of organic co-solvents that could interfere with assay readouts.

Solubility Formulation ADME

Recommended Research & Procurement Applications for 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid (CAS 1375064-52-0)


Inflammation Research: Targeting the Arachidonic Acid Cascade

As a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, 4-[3-(methoxycarbonyl)-5-isoxazolyl]benzoic acid is ideally suited for in vitro studies investigating the modulation of leukotriene biosynthesis and inflammatory pathways [1]. Procurement of this specific methoxycarbonyl-bearing analog, rather than the free dicarboxylic acid derivative (CAS 1375064-71-3), is recommended for teams seeking to maintain the specific pharmacophore required for LOX engagement.

Oncology Drug Discovery: Antiproliferative and Differentiation Studies

This compound has been evaluated for antiproliferative effects in human MCF7 breast cancer cells and is reported to arrest undifferentiated cell proliferation [2][3]. Therefore, it is a rational procurement choice for medicinal chemistry groups initiating structure-activity relationship (SAR) studies around isoxazole-based anticancer agents or for those investigating cellular differentiation mechanisms in oncology.

Medicinal Chemistry Scaffold Optimization: Modulating Physicochemical Properties

With a measured LogP of 1.83 and moderate aqueous solubility, this compound serves as an excellent starting point for medicinal chemists aiming to balance lipophilicity and solubility in lead optimization programs [4]. The 3‑methoxycarbonyl group provides a synthetic handle for further derivatization (e.g., hydrolysis to a carboxylic acid, amidation) while imparting a lipophilic advantage over simpler isoxazole benzoic acids, as quantified by the ΔLogP of ~0.5 units compared to 4-(isoxazol-5-yl)benzoic acid [5].

Targeted Library Synthesis: Building a Focused Isoxazole Collection

Given its documented biological activity profile and distinct physicochemical signature, 4-[3-(methoxycarbonyl)-5-isoxazolyl]benzoic acid should be included as a key monomer in the synthesis of focused compound libraries aimed at lipoxygenase, antiproliferative, or other targets susceptible to isoxazole-containing ligands. Its procurement in high purity (≥95%) from specialized vendors ensures reliable incorporation into parallel synthesis workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[3-(Methoxycarbonyl)-5-isoxazolyl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.